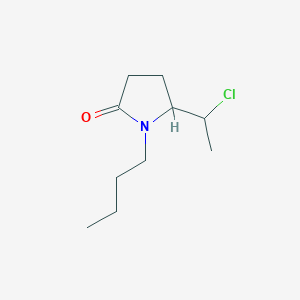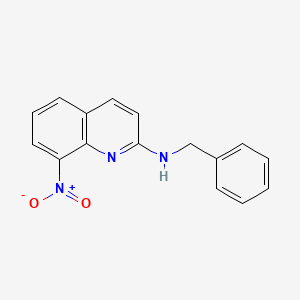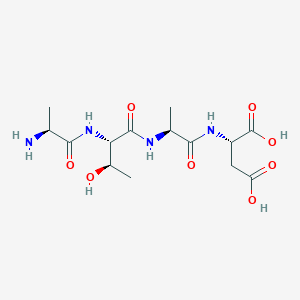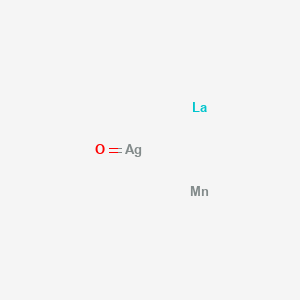
4-(4,4-Diphenyl-3-butenyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Diphenyl-3-butenyl)toluene is an organic compound characterized by its unique structure, which includes a toluene moiety substituted with a 4-(4,4-diphenyl-3-butenyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenyl-3-butenyl)toluene typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(4,4-Diphenyl-3-butenyl)toluene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学研究应用
4-(4,4-Diphenyl-3-butenyl)toluene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
作用机制
The mechanism of action of 4-(4,4-Diphenyl-3-butenyl)toluene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other molecules. This interaction can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- 4,4-Diphenyl-3-buten-2-one
- 4,4-Diphenyl-3-buten-2-ol
- 4,4-Diphenyl-3-buten-2-amine
Uniqueness
4-(4,4-Diphenyl-3-butenyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
649556-15-0 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(4,4-diphenylbut-3-enyl)-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-19-15-17-20(18-16-19)9-8-14-23(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-18H,8-9H2,1H3 |
InChI 键 |
AHLFIDZEOFPNSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)

![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)

![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
